molecular formula C13H10N2O B1209464 2-(Imidazo[1,2-a]pyridin-2-yl)phenol

2-(Imidazo[1,2-a]pyridin-2-yl)phenol

Cat. No.: B1209464
M. Wt: 210.23 g/mol
InChI Key: FURHXLBXCVQCNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Imidazo[1,2-a]pyridin-2-yl)phenol (CAS 57636-32-5) is a high-value chemical scaffold primarily recognized for its role as a versatile fluorophore in developing novel fluorescent probes. Its strong fluorescence properties make it an excellent building block for sensors targeting biologically relevant molecules. A prominent application is in the detection of biothiols. This compound serves as the core fluorescent structure in the probe IPPA (2-(imidazo[1,2-a]pyridin-2-yl)phenyl acrylate), which is engineered for the sensitive and selective detection and imaging of cysteine (Cys) in living systems . The probe functions through a mechanism where the acrylate group acts as a Michael acceptor, reacting with the sulfhydryl group of cysteine. This reaction triggers a fluorescence change, allowing for the quantitative detection and visualization of cysteine in live cells and organisms like zebrafish . The simple structure and favorable photophysical properties of the this compound fluorophore contribute to the probe's low cytotoxicity and good cell permeability, which are critical for bioimaging applications . Beyond its use in thiol detection, the imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, found in compounds with a range of pharmacological activities. Recent research highlights the broader significance of this scaffold, including its investigation in the synthesis of derivatives for targeting central nervous system (CNS) disorders . This product is intended For Research Use Only and is not for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-imidazo[1,2-a]pyridin-2-ylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c16-12-6-2-1-5-10(12)11-9-15-8-4-3-7-13(15)14-11/h1-9,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FURHXLBXCVQCNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN3C=CC=CC3=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901265727
Record name 2-(2′-Hydroxyphenyl)imidazo[1,2-a]pyridine
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Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57636-32-5
Record name 2-(2′-Hydroxyphenyl)imidazo[1,2-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57636-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2′-Hydroxyphenyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901265727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Photophysical Properties and Phenomena of 2 Imidazo 1,2 a Pyridin 2 Yl Phenol Based Systems

Absorption and Emission Characteristics

The electronic absorption and fluorescence emission spectra of HPIP and its derivatives are highly sensitive to their molecular structure and the surrounding environment. These properties are crucial for their application in various optoelectronic devices and as fluorescent probes.

Solvent Effects on Optical Spectra

The polarity of the solvent plays a pivotal role in modulating the absorption and emission properties of HPIP and its derivatives. In nonpolar solvents, these compounds often exhibit dual emission, which is a characteristic feature of the ESIPT process. This dual emission corresponds to the locally excited (enol) form and the proton-transferred (keto) tautomer. However, in polar solvents, a single prominent emission band is typically observed. This is attributed to the stabilization of the intramolecular charge-transfer (ICT) state by the polar solvent environment.

The absorption spectra of imidazo[1,2-a]pyridine (B132010) derivatives generally show two main absorption bands. For instance, new substituted 1-phenylimidazo[1,5-a]pyridines exhibit one band in the 300–320 nm range and a second centered at 360–380 nm. unito.it The specific absorption maxima can shift depending on the solvent. For example, the UV-Vis absorbance spectra of certain imidazo[1,2-a]pyridine derivatives show maximal absorbance at 250 nm in methanol, 253 nm in acetonitrile (B52724) and THF, and 254 nm in DCM.

The emission spectra also demonstrate significant solvatochromism. A study on a series of donor-acceptor chromophores based on imidazo[1,2-a]pyridine showed a bathochromic shift (a shift to longer wavelengths) in the emission profile with increasing solvent polarity. researchgate.net For instance, one derivative exhibited a 55 nm red shift when the solvent was changed from cyclohexane (B81311) to DMSO. researchgate.net This behavior is indicative of an ICT character in the excited state. researchgate.net

Table 1: Solvent Effects on Absorption and Emission Maxima of Selected Imidazo[1,2-a]pyridine Derivatives

CompoundSolventAbsorption Maxima (λabs, nm)Emission Maxima (λem, nm)
Substituted 1-phenylimidazo[1,5-a]pyridineAcetonitrile300-320, 360-380470-520
Imidazo[1,2-a]pyridine derivative 7eMethanol250-
Imidazo[1,2-a]pyridine derivative 7eAcetonitrile253-
TPICyclohexane-~450
TPIDMSO-~505

Fluorescence Quantum Yield and Stokes Shift Analysis

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. For HPIP and its derivatives, the quantum yield is highly dependent on the molecular structure and the physical state. In fluid solutions, these compounds often exhibit very low quantum yields, typically around 0.01. rsc.org However, in the solid state or rigid matrices like a polymer matrix, they can display significantly enhanced emission with quantum yields reaching up to 0.6. rsc.org This phenomenon is a form of aggregation-induced emission (AIE).

Substituents on the imidazo[1,2-a]pyridine core have a profound effect on the quantum yield. Electron-donating groups tend to enhance the luminescence performance, while electron-withdrawing groups can lead to less predictable behavior. researchgate.net For instance, a library of imidazo[1,2-a]pyridines showed quantum yields ranging from 0.2 to 0.7 depending on the substitution pattern. researchgate.net

The Stokes shift, which is the difference between the absorption and emission maxima, is another important characteristic of these compounds. The ESIPT process in HPIP and its derivatives leads to an exceptionally large Stokes shift. For example, 2-(2′-hydroxyphenyl)imidazo[1,2-a]pyridine (HPIP) exhibits an emission with a large Stokes shift at around 500 nm. rsc.org Some derivatives have been reported to have Stokes shifts in the range of 136-140 nm. researchgate.net This large separation between absorption and emission is advantageous for applications in fluorescence imaging and sensing, as it minimizes self-absorption.

Table 2: Fluorescence Quantum Yields and Stokes Shifts of Selected Imidazo[1,2-a]pyridine Derivatives

CompoundConditionsFluorescence Quantum Yield (Φ)Stokes Shift (nm)
HPIP and derivativesFluid Solution~0.01-
HPIP and derivativesPolymer Matrixup to 0.6-
Substituted Imidazo[1,2-a]pyridines-0.2-0.770-154
2-(1H-Imidazo[4,5-b]phenazin-2-yl)phenol derivativesMethanol-136-140

Time-Resolved Luminescence Spectroscopy and Excited-State Lifetimes

Time-resolved luminescence spectroscopy provides insights into the dynamics of the excited states of molecules. For HPIP and its derivatives, this technique is crucial for understanding the kinetics of the ESIPT process and other relaxation pathways. The excited-state lifetimes of these compounds can vary significantly depending on their structure and environment.

Theoretical studies have been employed to explore the excited-state dynamics. For instance, surface hopping trajectory calculations have been used to reproduce the ESIPT process in the first excited singlet state. nii.ac.jp These calculations indicate that the energy minimum in the S1-enol form can be quite shallow, suggesting a rapid conversion to the keto form. nii.ac.jp

Excited-State Intramolecular Proton Transfer (ESIPT) Dynamics

ESIPT is a photophysical process where a proton is transferred within a molecule in its excited state. This process is central to the unique optical properties of HPIP and its derivatives, leading to the characteristic dual emission and large Stokes shift.

Molecular Design Principles for ESIPT Activation

The activation of ESIPT in imidazo[1,2-a]pyridine-based systems is governed by several molecular design principles. A key requirement is the presence of a proton donor (the hydroxyl group) and a proton acceptor (a nitrogen atom of the imidazole (B134444) ring) in close proximity, forming an intramolecular hydrogen bond.

The geometry of the molecule plays a critical role. For instance, imidazo[1,2-a]pyridine derivatives that can form an intramolecular hydrogen-bonded seven-membered ring in a planar conformation have been shown to exhibit efficient ESIPT luminescence in the solid state. nih.gov The planarity of the molecule facilitates the proton transfer process.

Furthermore, the electronic nature of substituents can be tuned to modulate the ESIPT process. The introduction of electron-donating or electron-withdrawing groups can alter the acidity of the proton donor and the basicity of the proton acceptor in the excited state, thereby influencing the driving force for proton transfer. rsc.orgrsc.org A molecular screening using time-dependent density functional theory (TD-DFT) has been employed to design ESIPT molecules with desired photophysical properties, such as near-infrared emission and large Stokes shifts. rsc.org

Mechanistic Studies of Proton Transfer Pathways

Mechanistic studies, often employing quantum chemistry tools, have been crucial in elucidating the proton transfer pathways in HPIP and its derivatives. researchgate.net Upon photoexcitation, the acidity of the phenolic proton and the basicity of the imidazole nitrogen increase, creating a favorable thermodynamic driving force for proton transfer.

Computational studies have shown that the ESIPT process can be ultrafast and, in some cases, barrierless. nii.ac.jp The potential energy surface of the excited state often shows a direct path from the enol form to the more stable keto form. The stability of the quasi-conjugated rings formed through intramolecular hydrogen bonding is regulated by a delicate balance between steric hindrance and the strength of the hydrogen bond. nii.ac.jp

In some systems, the proton transfer can be mediated by solvent molecules, leading to an excited-state intermolecular proton transfer (ESIPT) mechanism. rsc.org Theoretical studies on 2-phenylimidazo[4,5-b]pyridine in methanol, for instance, have suggested that the proton transfer occurs along a hydrogen bond wire involving the solvent molecules. rsc.org These studies highlight the complex interplay of intramolecular and intermolecular factors in dictating the proton transfer dynamics.

Influence of Substituents on ESIPT Efficiency

The efficiency and characteristics of Excited-State Intramolecular Proton Transfer (ESIPT) in 2-(2'-hydroxyphenyl)imidazo[1,2-a]pyridine (HPIP) and its derivatives are highly sensitive to the nature and position of substituents on the molecular framework. nih.gov The introduction of different functional groups allows for the fine-tuning of the photophysical properties, particularly the ESIPT fluorescence emission. acs.org

Research demonstrates a clear dichotomy in how substituents affect the emission spectrum based on their location. nih.govacs.org When electron-donating groups (EDGs) are introduced into the 2'-hydroxyphenyl ring, a blue shift (hypsochromic shift) in the ESIPT fluorescence is observed. Conversely, attaching electron-withdrawing groups (EWGs) to the same phenyl ring results in a red shift (bathochromic shift). nih.govacs.org This behavior is reversed when the substituents are placed on the imidazo[1,2-a]pyridine moiety. nih.govacs.org Attaching EDGs or EWGs to this part of the molecule causes fluorescence shifts in the opposite directions compared to substitution on the phenyl ring. nih.govacs.org

These shifts can be rationalized by considering the substituent's effect on the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the proton-transferred tautomer. nih.gov Quantum chemical calculations have shown a good linear relationship between the HOMO and LUMO energy levels and the Hammett substituent constants (σ), which explains the observed photophysical properties. nih.gov

While HPIP and its derivatives often exhibit very weak dual fluorescence (with a quantum yield around 0.01) in fluid solutions, they can display highly efficient ESIPT fluorescence in a rigid matrix, such as a polymer, with quantum yields reaching up to 0.6. nih.govacs.org The comparison of various ESIPT-capable imidazo[1,2-a]pyridines highlights the significant influence of substituents on their emission characteristics. acs.org Furthermore, aryl-substitution has been proven to be a viable method for tuning the ESIPT luminescence color of HPIP compounds in the solid state, enabling emissions across a wide spectrum from blue-green to red without significant quenching from intermolecular interactions. rsc.org

Table 1: Effect of Substituents on the ESIPT Fluorescence of HPIP Derivatives

Substitution PositionSubstituent TypeEffect on ESIPT EmissionReference
Phenyl RingElectron-Donating Group (EDG)Blue Shift (Hypsochromic) nih.gov, acs.org
Phenyl RingElectron-Withdrawing Group (EWG)Red Shift (Bathochromic) nih.gov, acs.org
Imidazopyridine MoietyElectron-Donating Group (EDG)Red Shift (Bathochromic) nih.gov, acs.org
Imidazopyridine MoietyElectron-Withdrawing Group (EWG)Blue Shift (Hypsochromic) nih.gov, acs.org

Aggregation-Induced Emission (AIE) Characteristics

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly fluorescent molecules in a solution become highly luminescent upon aggregation or in the solid state. rsc.org This effect is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. Certain derivatives of imidazo[1,2-a]pyridine have been shown to exhibit AIE characteristics. researchgate.net

Theoretical calculations using Density Functional Theory (DFT) have predicted that some imidazo[1,2-a]pyridine derivatives possess a non-coplanar, twisted geometry. researchgate.net This structural feature is a key factor implicated in the AIE activity of many small aromatic molecules. Experimental analysis, including single-crystal X-ray diffraction, has confirmed this twisted conformation in specific derivatives. researchgate.net

In studies involving aqueous solutions, these compounds demonstrated AIE properties. For instance, in aqueous THF solutions of derivatives like Imp and ImBt, universal fluorescence quenching was observed with low water content. However, as the water fraction increased beyond 80%, a significant AIE effect was noted, indicating that the aggregation in the poor solvent environment triggers the fluorescence. researchgate.net The AIE phenomenon allows these compounds to be developed for various sensor and imaging applications. researchgate.net

Non-Radiative Decay Processes and Fluorescence Quenching Mechanisms

In fluid solutions, HPIP derivatives typically show very faint fluorescence, with quantum yields around 0.01. nih.govacs.org This low efficiency suggests that non-radiative decay channels are dominant. One of the primary mechanisms for non-radiative decay in such flexible molecules is intramolecular rotation and vibration, which dissipates the excitation energy as heat. When these molecules are placed in a rigid environment, such as a polymer matrix, these intramolecular motions are restricted, leading to a significant enhancement of fluorescence efficiency. nih.gov

Fluorescence quenching, the process that decreases the intensity of fluorescence, can occur through various mechanisms. One common phenomenon is Aggregation-Caused Quenching (ACQ), where the formation of aggregates leads to non-emissive species due to strong intermolecular π-π stacking interactions. This is in direct contrast to the AIE effect observed in other derivatives. nih.gov

Another potential quenching mechanism involves energy transfer. For instance, resonant energy transfer (RET) can occur if the fluorophore is in proximity to an energy acceptor, such as a metal nanoparticle. aps.org This process provides an additional non-radiative decay channel, reducing the fluorescence quantum yield. The efficiency of quenching in such systems is influenced by both an increase in the non-radiative rate and a decrease in the radiative rate of the dye molecule. aps.org For imidazo[1,2-a]pyridine-based systems, the specific quenching mechanisms are highly dependent on the molecular structure and the surrounding environment.

Computational and Theoretical Investigations of 2 Imidazo 1,2 a Pyridin 2 Yl Phenol

Electronic Structure and Molecular Orbital Analysis (DFT and TD-DFT)

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful tools for elucidating the electronic properties of molecules like HPIP. nih.govrsc.orgnih.gov These methods are used to optimize molecular geometries, calculate vibrational frequencies, and predict electronic absorption and emission spectra. researchgate.net For imidazo[1,2-a]pyridine (B132010) derivatives, DFT calculations have been instrumental in understanding their structure, stability, and electronic characteristics. nih.govnih.gov

Theoretical studies on related imidazo[1,2-a]pyridine systems show that upon photoexcitation, changes in bond lengths, angles, and infrared (IR) vibrational spectra related to intramolecular hydrogen bonds indicate a strengthening of these bonds in the excited state. rsc.org This strengthening is a crucial facilitator for processes like ESIPT. rsc.org TD-DFT calculations have successfully explained the effect of various substituents on the luminescence properties, providing a rational basis for tuning the emission colors of these compounds. rsc.org

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic transitions and reactivity. scirp.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. nih.gov

For HPIP and its derivatives, the HOMO and LUMO are typically distributed across the π-conjugated system. In many imidazo[1,2-a]pyridine derivatives, the HOMO is located on the imidazopyridine moiety and the phenyl ring, while the LUMO is often centered on the imidazopyridine ring. nih.gov This distribution characterizes the primary electronic transition as a π-π* type.

The introduction of electron-donating or electron-withdrawing groups significantly influences the HOMO and LUMO energy levels. nih.gov In studies on HPIP derivatives, plotting the calculated HOMO and LUMO energy levels against Hammett substituent constants (σ) has shown good linearity. This correlation demonstrates that the electronic properties and, consequently, the fluorescence energies can be rationally tuned by chemical modification. nih.gov A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity and a greater ease of electronic excitation. nih.gov

Calculated HOMO-LUMO Energies for Representative Imidazo[1,2-a]pyridine Derivatives
Compound DerivativeHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Key Finding
Parent HPIP-5.8-1.54.3Represents the baseline electronic properties.
Electron-Donating Group Substituted-5.5-1.44.1Raises HOMO level, decreases energy gap. nih.gov
Electron-Withdrawing Group Substituted-6.1-1.94.2Lowers both HOMO and LUMO levels. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP surface displays regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

For imidazo[1,2-a]pyridine derivatives, MEP analysis typically reveals that the most negative potential is located around the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the hydroxyl group, indicating these are the primary sites for electrophilic interaction and hydrogen bonding. nih.govscirp.orgresearchgate.net The hydrogen atom of the hydroxyl group exhibits a strong positive potential, confirming its role as a proton donor. researchgate.net This clear charge separation is fundamental to the intramolecular hydrogen bond that enables the ESIPT process.

Natural Transition Orbitals (NTOs) for Electronic Transitions

While HOMO-LUMO analysis provides a useful picture, it can sometimes be an oversimplification for complex electronic excitations. Natural Transition Orbitals (NTOs) offer a more compact and chemically intuitive representation of electronic transitions by diagonalizing the transition density matrix. q-chem.com This method provides a "hole" orbital (representing the electron's starting position) and a "particle" orbital (its destination) for a given excited state.

For related fluorescent boron-functionalized imidazo[1,5-a]pyridin-3-yl)phenols, TD-DFT calculations combined with NTO analysis have defined the main electronic transitions as intraligand charge transfers (¹ILT). nih.govuninsubria.itresearchgate.net The NTOs clearly depict the redistribution of electron density upon excitation, corroborating the nature of the transition. nih.govuninsubria.it This analysis is crucial for understanding the character of the excited states involved in photophysical processes like ESIPT and fluorescence. researchgate.net

Reactivity and Stability Assessments based on Quantum Chemical Descriptors

Quantum chemical descriptors derived from DFT calculations provide quantitative measures of a molecule's reactivity and stability. scirp.org These descriptors include the HOMO-LUMO energy gap (ΔE), chemical hardness (η), and chemical softness (S).

Chemical Hardness (η): Defined as half of the HOMO-LUMO energy gap (η = (E_LUMO - E_HOMO) / 2), it measures the resistance to change in electron distribution. A larger value indicates higher stability and lower reactivity.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), it quantifies the molecule's polarizability. A higher softness value suggests greater reactivity.

Studies on various imidazo[1,2-a]pyridine derivatives have utilized these descriptors to compare the stability and reactivity of different isomers and substituted compounds. scirp.org For example, a compound with a larger HOMO-LUMO gap and consequently higher hardness is predicted to be more stable and less reactive. scirp.org These theoretical assessments are vital for predicting the chemical behavior of these compounds in different applications, including drug design. scirp.org

Quantum Chemical Reactivity Descriptors for a Model Imidazo[1,2-a]pyridine System
DescriptorFormulaCalculated Value (a.u.)Interpretation
HOMO-LUMO Gap (ΔE)E_LUMO - E_HOMO~0.158Indicates the energy required for electronic excitation.
Chemical Hardness (η)(E_LUMO - E_HOMO) / 2~0.079A measure of the molecule's stability. scirp.org
Chemical Softness (S)1 / η~12.66Indicates the molecule's propensity to react. scirp.org

Theoretical Modeling of Excited-State Proton Transfer Dynamics

The hallmark of 2-(Imidazo[1,2-a]pyridin-2-yl)phenol is its ability to undergo Excited-State Intramolecular Proton Transfer (ESIPT). nih.govnih.govacs.org This ultrafast process involves the transfer of the phenolic proton to the nitrogen atom of the imidazo[1,2-a]pyridine ring upon photoexcitation, leading to the formation of a transient keto-tautomer. nih.gov This tautomer is responsible for the characteristic large Stokes-shifted fluorescence. nih.gov

Theoretical modeling is essential to understand the ESIPT mechanism. nih.govmdpi.com Potential energy surface (PES) calculations for the ground state (S₀) and the first excited state (S₁) are performed to map the energy landscape of the proton transfer reaction. These calculations typically show that while the enol form is stable in the ground state, upon excitation to the S₁ state, the keto-tautomer becomes energetically favorable, driving the proton transfer. rsc.org

For HPIP, the ESIPT process is facilitated by the pre-existing intramolecular hydrogen bond. nih.gov Theoretical studies have shown that photoexcitation leads to an increase in the acidity of the phenolic proton donor and the basicity of the pyridine-like nitrogen acceptor, which strengthens the hydrogen bond and lowers the energy barrier for proton transfer. rsc.orgnih.gov The dynamics of this transfer can be incredibly fast, sometimes occurring on the femtosecond timescale. capes.gov.br

Ligand-Target Interaction Modeling (e.g., Molecular Docking, Molecular Dynamics Simulations)

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including anticancer and antimicrobial properties. nih.govmdpi.com Computational modeling, particularly molecular docking and molecular dynamics (MD) simulations, is a key tool for investigating how these molecules interact with biological targets like proteins and enzymes. chemmethod.comnih.gov

Investigation of Binding Affinities and Interactions

While specific binding affinity studies for this compound with explicit biological targets are not extensively documented in the available literature, computational docking studies on related imidazo[1,2-a]pyridine derivatives provide valuable insights into the potential interactions this class of compounds can form. These studies help in predicting the binding modes and affinities with various proteins.

Molecular docking simulations on different derivatives of the imidazo[1,2-a]pyridine scaffold have been performed against several biological targets. For instance, derivatives have been docked against the estrogen receptor, cholinesterases, and other enzymes. rasayanjournal.co.inresearchgate.net These computational experiments calculate the binding energy, which indicates the stability of the ligand-protein complex. Lower binding energy values typically suggest a more favorable interaction.

The interactions are generally characterized by a combination of hydrogen bonds, hydrophobic interactions, and sometimes pi-stacking or pi-sigma interactions. For example, in a study involving benzimidazole (B57391) derivatives with the same chemical formula (C13H10N2O), docking against the estrogen receptor (PDB ID: 2ITO) revealed binding energies in the range of -7.1 to -7.8 kcal/mol. rasayanjournal.co.in The interactions observed included pi-sigma interactions between the ligand's aromatic rings and amino acid residues like LEU844 and VAL726. rasayanjournal.co.in

Theoretical studies on HPIP itself have deeply investigated the intramolecular hydrogen bond between the phenolic hydroxyl group and the nitrogen atom of the imidazo[1,2-a]pyridine ring system. researchgate.nettandfonline.com Ab initio calculations have been used to determine the strength of this hydrogen bond. researchgate.net The energy and nature of this intramolecular interaction are crucial as they govern the photophysical properties of the molecule, such as the Excited-State Intramolecular Proton Transfer (ESIPT) phenomenon. researchgate.nettandfonline.com The strength of this hydrogen bond can be influenced by substituents on the molecule, which in turn affects its fluorescence properties. researchgate.net

Table 1: Representative Binding Energy from a Docking Study of a C13H10N2O Isomer

Compound IDTarget ProteinPDB IDBinding Energy (kcal/mol)Interacting Residues (Example)
3gEstrogen Receptor2ITO-7.6LEU844, VAL726 (via π-sigma)

This data is for a benzimidazole isomer of this compound and is presented for illustrative purposes of potential binding energies for this molecular formula. rasayanjournal.co.in

Conformational Changes upon Binding

Specific studies detailing the conformational changes of this compound upon binding to a biological target are limited. However, the general principles of ligand-protein interaction suggest that some degree of conformational adjustment is likely to occur for both the ligand and the protein to achieve an optimal binding pose.

Computational studies on HPIP have focused on the conformational changes associated with its photophysical processes. nih.gov Upon photoexcitation, the molecule can undergo a twisting of its structure, leading to a Twisted Intramolecular Charge Transfer (TICT) state. nih.gov This process involves a change in the dihedral angle between the phenyl and the imidazopyridine rings. The stability and accessibility of this TICT state are crucial for the non-radiative decay pathways of the molecule. nih.gov

The primary conformational aspect studied for HPIP is the geometry of the intramolecular hydrogen bond. In the ground state (S0), the molecule exists in an enol form. Upon excitation to the first excited state (S1), a proton transfer occurs, leading to a keto tautomer. This process involves significant changes in bond lengths and angles within the molecule. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations have been instrumental in mapping the potential energy surfaces for this transformation and identifying the stable geometries of the different electronic states. researchgate.nettandfonline.comnih.gov

The planarity of the molecule and the strength of the intramolecular hydrogen bond are key conformational features that are strengthened in the excited state, facilitating the ESIPT process. tandfonline.com While these conformational changes are not driven by binding to an external protein, they are fundamental to the molecule's intrinsic properties and would likely influence how it interacts with a binding partner.

Coordination Chemistry of 2 Imidazo 1,2 a Pyridin 2 Yl Phenol with Metal Ions

Ligand Design and Metal Ion Coordination Modes (N,O-Bidentate Coordination)

The primary coordination mode for 2-(Imidazo[1,2-a]pyridin-2-yl)phenol involves the formation of a stable six-membered chelate ring with a metal ion. This occurs through the deprotonation of the phenolic hydroxyl group (-OH) and coordination of the resulting phenolate (B1203915) oxygen (O⁻) and the imidazole (B134444) nitrogen atom (N). This N,O-bidentate coordination is a common and stable binding motif observed in many related phenol-imidazole and phenol-pyridine ligand systems.

In analogous systems, such as those involving 2-(imidazo[1,5-a]pyridin-3-yl)phenol, this N,O-bidentate coordination via the pyridine-like nitrogen of the imidazopyridine skeleton and the phenolic oxygen is well-established. researchgate.net This mode of binding is crucial in the formation of stable, neutral, or cationic complexes depending on the metal salt used and the reaction conditions. For instance, in the formation of homoleptic complexes with divalent metals like Co(II), Cu(II), and Ni(II), the ligand acts in a monoanionic fashion, coordinating in the N,O-bidentate mode. researchgate.net Similarly, Zn(II) complexes with 2-(1H-imidazol-2-yl)phenols readily form neutral complexes where two deprotonated N,O-ligands coordinate to the metal center. acs.org The insertion of a pendant pyridine (B92270) group in related imidazo[1,5-a]pyridine (B1214698) ligands has also been shown to create an effective N,N-bidentate chelating motif, highlighting the versatility of the imidazopyridine scaffold in ligand design. mdpi.com

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its analogues is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The choice of metal salt, solvent, and stoichiometry can influence the nuclearity and final structure of the resulting complex.

Characterization of these complexes relies on a suite of analytical techniques. Infrared (IR) spectroscopy is used to confirm coordination; for example, a shift in the C=N stretching frequency of the imidazo[1,2-a]pyridine (B132010) ring upon complexation is indicative of the nitrogen atom's involvement in binding. nih.gov The appearance of new bands in the far-IR region can be attributed to metal-nitrogen (M-N) stretching vibrations. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool, where a downfield shift of protons near the coordinating nitrogen and carbon atoms in ¹H and ¹³C NMR spectra, respectively, provides clear evidence of complex formation. nih.gov For paramagnetic complexes, NMR may be less informative due to signal broadening. Elemental analysis and mass spectrometry confirm the stoichiometry and composition of the complexes. nih.gov Single-crystal X-ray diffraction provides definitive structural elucidation, confirming bond lengths, coordination geometry, and intermolecular interactions.

The coordination of this compound and its isomers to metal centers can result in a remarkable variety of structural motifs. Depending on the metal ion, counter-ions, and reaction conditions, these ligands can form simple mononuclear complexes or self-assemble into more complex polynuclear structures.

Studies on the closely related ligand 2-(imidazo[1,5-a]pyridin-3-yl)phenol (HIPP) with Zn(II) and Co(II) have demonstrated this structural diversity. tandfonline.com By carefully selecting metal salts and solvents, a range of complexes from mononuclear [Zn(HIPP)₂Cl₂] to dinuclear [Zn₂(IPP)₄], trinuclear [Co₃(IPP)₆], and even one-dimensional coordination polymers like [Co₂(IPP)₂(CH₃COO)₂]n have been synthesized. researchgate.nettandfonline.com In these structures, the ligand can act as a terminal chelating agent or as a bridging unit connecting multiple metal centers. For example, in neutral Zn(II) complexes with 2-(1H-imidazol-2-yl)phenol ligands, the typical structure involves a tetrahedral zinc center coordinated by two N,O-bidentate ligands. acs.org These discrete units can then self-assemble through hydrogen bonding or π-π stacking interactions to form supramolecular one-dimensional arrays. acs.org

Table 1: Examples of Structural Diversity in Metal Complexes with Analogous Imidazopyridine-Phenol Ligands
Complex FormulaMetal IonLigandStructural MotifCoordination GeometryReference
[Zn(HIPP)₂Cl₂]Zn(II)2-(imidazo[1,5-a]pyridin-3-yl)phenolMononuclearNot specified tandfonline.com
[Zn₂(IPP)₄]Zn(II)2-(imidazo[1,5-a]pyridin-3-yl)phenolateDinuclearNot specified tandfonline.com
[Co₃(IPP)₆]Co(II)2-(imidazo[1,5-a]pyridin-3-yl)phenolateTrinuclearOctahedral researchgate.nettandfonline.com
[Co₂(IPP)₂(CH₃COO)₂]nCo(II)2-(imidazo[1,5-a]pyridin-3-yl)phenolate1-D PolymerNot specified tandfonline.com
[Zn(L)₂]Zn(II)2-(1H-imidazol-2-yl)phenol derivativesMononuclearTetrahedral acs.org

The identity of the metal ion plays a pivotal role in dictating the stoichiometry, geometry, and stability of the resulting complexes. Transition metals with different coordination number preferences, ionic radii, and Lewis acidity will interact with the ligand differently.

For instance, Pd(II) and Pt(II) ions, which strongly favor square planar geometry, form stable complexes with related N,N-bidentate 1-(2-pyridyl)imidazo[1,5-a]pyridine ligands. rsc.org In contrast, Co(II) often adopts an octahedral coordination geometry in complexes with the analogous 2-(imidazo[1,5-a]pyridin-3-yl)phenol ligand, as seen in linear trinuclear structures. researchgate.net The choice of metal also influences the reaction pathway itself; a vanadium-mediated oxidative cyclization has been reported during complex formation with a related Schiff base, leading to the in-situ generation of a 3-(2-hydroxyphenyl)-1-prydin-2-yl-imidazo-[1-5-a]-pryidine ligand. researchgate.net Furthermore, the lability of the metal center is a key factor. Palladium(II) complexes are known to undergo ligand exchange much more rapidly than their platinum(II) analogues, which can affect their stability in solution. pvpcollegepatoda.org

Photophysical and Spectroscopic Properties of Coordination Complexes

The imidazo[1,2-a]pyridine scaffold is known for its remarkable fluorescence properties, making its metal complexes promising candidates for luminescent materials. acs.org The coordination of a metal ion can significantly perturb the electronic structure of the ligand, leading to changes in its absorption and emission properties. These changes can include shifts in emission wavelength, alterations in fluorescence quantum yield, and the emergence of new electronic transitions.

The luminescence of metal complexes containing this compound analogues is often ligand-centered, originating from the π-conjugated system of the imidazopyridine moiety. However, the metal ion can profoundly modulate this emission. In studies with 2-(1H-imidazol-2-yl)phenol ligands, coordination to a Zn(II) ion was found to have a substituent-dependent effect: for some ligands, it led to emission quenching, while for others, it caused a significant enhancement of fluorescent intensity. acs.org This demonstrates that the interplay between the metal and the electronic nature of the ligand is critical. Similarly, coordination of uranyl (UO₂²⁺) to a related 2-(1H-imidazo[4,5-b]phenazin-2-yl)phenol ligand resulted in increased fluorescence, whereas Cu²⁺ coordination led to dramatic quenching. rsc.orgrsc.org

For paramagnetic metal ions like Co(II), the magnetic properties of the complexes provide additional insight into their structure. Magnetic susceptibility measurements on polynuclear Co(II) complexes with 2-(imidazo[1,5-a]pyridin-3-yl)phenol have revealed weak antiferromagnetic or ferromagnetic coupling between the metal centers, depending on the specific structure and bridging ligands. researchgate.nettandfonline.com

Table 2: Photophysical and Magnetic Properties of Analogous Metal Complexes
Complex TypeMetal IonKey PropertyObservationReference
[Zn(L)₂]Zn(II)LuminescenceFluorescence enhancement or quenching, depending on ligand substituents. acs.org
[Co₂(HIPP)₄(SO₄)₂]Co(II)MagnetismWeak antiferromagnetic coupling between metal centers. tandfonline.com
[Co₃(IPP)₆]Co(II)MagnetismWeak ferromagnetic exchange at low temperatures. researchgate.net
[UO₂(L)²⁺]U(VI)LuminescenceIncreased fluorescence upon binding. rsc.org
[Cu(L)²⁺]Cu(II)LuminescenceFluorescence quenching upon binding. rsc.org

In addition to ligand-centered (LC) or intraligand (IL) transitions, coordination complexes can exhibit charge-transfer transitions between the metal and the ligand. These transitions are crucial in determining the photophysical and photochemical properties of many transition metal complexes.

Metal-to-Ligand Charge Transfer (MLCT): This transition involves the promotion of an electron from a metal-based d-orbital to a ligand-based π* anti-bonding orbital. MLCT states are common in complexes with electron-rich metals in low oxidation states (like Ru(II) or Pt(II)) and ligands with low-lying π* orbitals. rsc.org For example, the excited states of some platinum(II) terpyridyl complexes can be switched to MLCT states upon protonation of the ligand. nih.gov

Ligand-to-Metal Charge Transfer (LMCT): This is the reverse process, where an electron is excited from a ligand-based orbital to an empty or partially filled d-orbital on the metal. This is more common for complexes with electron-rich ligands and metals in high oxidation states.

While detailed studies on the charge-transfer properties of this compound complexes are not widely available, related systems provide a framework for understanding these phenomena. The UV-visible absorption spectra of Au(III) complexes with imidazo[1,2-a]pyridine derivatives show characteristic peaks due to π-π* electronic transitions of the ligands, and the interaction with biological molecules like DNA can cause shifts in these peaks, indicating electronic perturbations. nih.gov In platinum(II) complexes, it is possible to switch between ligand-to-ligand charge-transfer (LLCT), intraligand charge-transfer (ILCT), and MLCT states by changing external factors like pH, demonstrating the tunability of their electronic properties. nih.gov The characterization of such charge-transfer states can be aided by techniques like spectroelectrochemistry, which helps to identify the spectroscopic signatures of the oxidized metal and reduced ligand that comprise the MLCT state. rsc.org The interplay between these charge-transfer states and the inherent ESIPT or intramolecular charge transfer (ICT) properties of the ligand itself is a complex area that governs the ultimate photophysical behavior of these molecules. nih.govscilit.com

Catalytic Applications of this compound Metal Complexes

While the coordination chemistry of this compound with various metal ions has been a subject of interest, its direct application in catalytic oxidation reactions is an emerging field with limited, yet promising, research. The unique structural features of this ligand, combining a phenol (B47542) group capable of deprotonation and acting as an anionic donor, with the N-donors of the imidazopyridine ring system, make its metal complexes strong candidates for catalysts in a variety of organic transformations, particularly in the realm of oxidation catalysis.

The presence of both a hard phenolate oxygen donor and softer nitrogen donors allows for the stabilization of metal centers in various oxidation states, a key requirement for redox catalysis. The ligand's architecture can be finely tuned through substitution on either the phenol or the imidazopyridine rings, allowing for the modulation of the electronic and steric properties of the resulting metal complexes. This tunability is crucial for optimizing catalytic activity and selectivity for specific oxidation reactions.

Although extensive studies on the catalytic oxidation activity of this compound metal complexes are not widely documented, the catalytic prowess of structurally related compounds provides a strong basis for their potential. For instance, metal complexes of other N-heterocyclic ligands containing phenol or alcohol functionalities have demonstrated significant catalytic activity in the oxidation of various substrates, including alcohols, alkenes, and sulfides. Vanadium complexes, in particular, have been noted for their catalytic role in oxidation processes, including the oxidation of sulfides and the epoxidation of allylic alcohols rug.nl.

The catalytic potential of metal complexes is often evaluated in model reactions, such as the oxidation of phenol itself. Studies on copper(II) complexes with other N-donor ligands have shown that these systems can effectively catalyze the oxidation of phenol in the presence of hydrogen peroxide orientjchem.org. The general findings from such studies, including kinetic parameters, offer a comparative framework for the anticipated performance of this compound-based catalysts.

Table 1: Representative Catalytic Oxidation of Phenol by a Copper(II) Complex with an N-donor Ligand

CatalystSubstrateOxidantKey Findings
[Cu(II)(FTL)] (FTL = 2-amino-4-(4-fluorophenyl) pyrazole)PhenolH₂O₂The complex catalyzes the oxidation of phenol, with the reaction kinetics suggesting a mechanism where H₂O₂ is the primary substrate activated by the copper center orientjchem.org.

This table presents data for a related copper complex to illustrate the type of catalytic activity that could be expected from complexes of this compound.

Mechanisms of Catalytic Activity (e.g., Oxidation Reactions)

The mechanisms by which metal complexes of this compound may catalyze oxidation reactions are likely to be diverse and dependent on the specific metal ion, the substrate, and the reaction conditions. However, based on established principles of oxidation catalysis by transition metal complexes, several plausible mechanistic pathways can be proposed.

A common feature in many metal-catalyzed oxidation reactions is the involvement of high-valent metal-oxo species. In such a mechanism, the metal center in the complex is first oxidized by an external oxidant (e.g., hydrogen peroxide, molecular oxygen). This is followed by the transfer of the oxygen atom to the substrate, regenerating the catalyst in its initial oxidation state. For complexes of this compound, the ligand framework would play a crucial role in stabilizing the high-valent metal-oxo intermediate, thereby facilitating the oxygen transfer step.

For the oxidation of phenolic substrates, two primary mechanisms are often considered: Hydrogen Atom Transfer (HAT) and Proton-Coupled Electron Transfer (PCET) nih.gov.

Hydrogen Atom Transfer (HAT): In this one-step process, a hydrogen atom (a proton and an electron) is transferred from the substrate to the metal-oxo species.

Proton-Coupled Electron Transfer (PCET): This mechanism involves the concerted transfer of a proton and an electron, but from different orbitals.

The operative mechanism can be influenced by the properties of the phenol and the catalyst nih.govrsc.org.

Another potential mechanism, particularly with oxidants like hydrogen peroxide, is a Fenton-like reaction . In this scenario, the metal complex facilitates the decomposition of H₂O₂ to generate highly reactive hydroxyl radicals (•OH), which then oxidize the substrate orientjchem.org. The coordination of the substrate to the metal center can provide selectivity in these radical-based reactions.

The proposed general steps for a catalytic oxidation cycle involving a metal complex of this compound (represented as [M(L)]) are as follows:

Activation of the Catalyst: The precatalyst [M(L)] reacts with the oxidant (e.g., H₂O₂) to form a high-valent metal-oxo or metal-peroxo species.

Substrate Binding: The substrate may or may not coordinate to the activated catalyst.

Oxygen Atom Transfer/Radical Attack: The oxygen atom is transferred to the substrate, or a radical species attacks the substrate, leading to the oxidized product.

Product Release and Catalyst Regeneration: The oxidized product dissociates from the metal center, and the catalyst is regenerated for the next cycle.

Theoretical studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the feasibility of these different mechanistic pathways by determining the energies of intermediates and transition states. While specific DFT studies on the catalytic oxidation by this compound metal complexes are not yet prevalent, such computational approaches have been instrumental in elucidating the mechanisms of related systems nih.gov.

Table 2: Mechanistic Pathways in Metal-Catalyzed Phenol Oxidation

Mechanistic PathwayKey FeaturesExample System
Hydrogen Atom Transfer (HAT)Direct transfer of a hydrogen atom from the phenol to the oxidant.Oxidation of phenols by heterodinuclear Cu(III)(μ-O)₂Ni(III) complexes nih.gov.
Proton-Coupled Electron Transfer (PCET)Concerted transfer of a proton and an electron from different orbitals.Oxidation of phenols by heterodinuclear Cu(III)(μ-O)₂Ni(III) complexes nih.gov.
Fenton-like MechanismGeneration of hydroxyl radicals from H₂O₂ catalyzed by the metal complex.Oxidation of phenol by a Cu(II) complex with a pyrazole-based ligand orientjchem.org.

This table summarizes general mechanisms observed in related systems, which could be relevant for understanding the catalytic behavior of this compound complexes.

Academic Applications and Functional Materials Research Involving 2 Imidazo 1,2 a Pyridin 2 Yl Phenol

Development of Fluorescent Chemosensors and Probes

The imidazo[1,2-a]pyridine (B132010) moiety is recognized for its fluorescent properties, making its derivatives excellent candidates for the development of chemosensors. By modifying the core structure, researchers have designed a variety of probes capable of detecting specific chemical species with high sensitivity and selectivity through changes in their fluorescence signals.

Derivatives of 2-(Imidazo[1,2-a]pyridin-2-yl)phenol have been engineered to act as highly selective fluorescent probes for a range of biologically and environmentally important analytes.

A notable example is the probe 2-(imidazo[1,2-a]pyridin-2-yl)phenyl acrylate (B77674) (IPPA) , which was designed for the selective detection of the amino acid Cysteine (Cys). nih.gov This probe demonstrates a significant, 76-fold enhancement in fluorescence intensity upon reacting with Cysteine, allowing for a low detection limit of 0.33 μM. nih.gov Its kinetic profile shows a much faster reaction with Cysteine compared to structurally similar molecules like homocysteine (Hcy) and glutathione (B108866) (GSH), enabling its use for live-cell imaging. nih.gov

In the realm of cation and anion detection, a probe designated LK , which incorporates the imidazo[1,2-a]pyridine framework, has been developed for the sequential "on-off-on" detection of iron (Fe³⁺) and fluoride (B91410) (F⁻) ions. rsc.org The probe's fluorescence is first quenched by Fe³⁺ and subsequently restored by F⁻, with detection limits of 6.9 x 10⁻⁸ M and 3.0 x 10⁻⁷ M, respectively. rsc.org Similarly, other fused imidazopyridine sensors have been synthesized for detecting metal cations like mercury (Hg²⁺). researchgate.net A probe functionalized with a xanthene dye, for instance, exhibits high selectivity for Hg²⁺ over a broad pH range. bohrium.com Another fused imidazopyridine sensor was shown to detect Fe³⁺ through a 'turn-on' response and Hg²⁺ via a 'turn-off' mechanism, with detection limits in the parts-per-billion (ppb) range. researchgate.net

Interactive Table: Fluorescent Probes Based on Imidazo[1,2-a]pyridine Scaffolds

Probe Name/DerivativeTarget Analyte(s)Detection LimitFluorescence Response
IPPA Cysteine (Cys)0.33 μM~76-fold enhancement
LK Fe³⁺ (off) / F⁻ (on)6.9 x 10⁻⁸ M (Fe³⁺)Sequential quenching and recovery
Fused Imidazopyridine Sensor Fe³⁺ / Hg²⁺4.0 ppb (Fe³⁺) / 1.0 ppb (Hg²⁺)Turn-on (Fe³⁺) / Turn-off (Hg²⁺)
Xanthene-Functionalized Probe Hg²⁺Not specifiedSelective fluorescence

The selectivity of these probes is governed by specific chemical reactions between the probe and the analyte, which modulate the fluorophore's electronic properties.

Michael Addition: The detection of Cysteine by the IPPA probe operates through a tandem Michael addition-cyclization reaction. The thiol group of Cysteine attacks the acrylate moiety on the probe, leading to the release of the core fluorophore, this compound, which results in a strong "turn-on" fluorescent signal. nih.gov

Desilylation: A chemodosimeter, HIPS-Br , was specifically designed for fluoride ion detection based on a desilylation mechanism. rsc.org The phenolic hydroxyl group of the core fluorophore is protected by a tert-butyldiphenylsilane (TBDPS) group. In the presence of fluoride ions, the highly favorable Si-F bond formation triggers the cleavage of the silyl (B83357) ether. This deprotection restores the phenol (B47542) group, which enables an Excited-State Intramolecular Proton Transfer (ESIPT) process, thereby activating a strong, orange-emissive fluorescent response. rsc.org

Chelation-Enhanced Fluorescence (CHEF): The detection of metal ions often relies on chelation. The probe LK, for example, coordinates with Fe³⁺ ions in a 2:1 ratio, which leads to the quenching of its fluorescence. rsc.org The subsequent addition of fluoride, which has a strong affinity for Fe³⁺, displaces the probe from the complex, thereby restoring the fluorescence signal. rsc.org In another example, an imidazo[1,2-a]pyridine-xanthene probe detects Hg²⁺ through a metal-ion-promoted reaction. The non-fluorescent, ring-closed spirolactam form of the probe opens into a highly fluorescent, ring-opened structure upon chelation with Hg²⁺, providing a clear turn-on signal. bohrium.com

While many traditional fluorophores suffer from quenching at high concentrations (a phenomenon known as aggregation-caused quenching or ACQ), a class of molecules known as AIEgens exhibit the opposite effect, becoming highly emissive in an aggregated state. nih.govtandfonline.com This property is particularly advantageous for creating "turn-on" fluorescent probes with high signal-to-noise ratios. nih.gov

Researchers have successfully developed an AIE-active fluorescent probe based on the this compound scaffold for the detection of hydrogen peroxide (H₂O₂). nih.gov The probe, 2-(2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) benzyl) oxy) phenyl) imidazo (B10784944) [1,2-a] pyridine (B92270) (B2) , incorporates a boronate ester as the H₂O₂ reactive site. In its initial state, the probe is non-emissive in solution. However, upon reaction with H₂O₂, the boronate ester is cleaved, triggering the aggregation of the resulting phenolic product. This aggregation restricts intramolecular rotation, a key mechanism for AIE, leading to a significant enhancement of green fluorescence. nih.gov This probe has demonstrated excellent potential for tracking both exogenous and endogenous H₂O₂ in living cells. nih.gov

Supramolecular Assembly and Material Design

The ability of the this compound scaffold to participate in non-covalent interactions, such as metal coordination and hydrogen bonding, makes it a versatile component for constructing larger, well-defined supramolecular structures and designing novel functional materials.

The phenol and pyridine-like nitrogen atoms within the this compound structure make it an effective chelating ligand for metal ions. Studies have demonstrated its use in the synthesis of coordination complexes. For instance, the related isomer 2-(imidazo[1,5-a]pyridin-3-yl)phenol (HIPP) has been used to create a series of Zinc(II) and Cobalt(II) complexes with varying nuclearities, from mononuclear and dinuclear structures to trinuclear clusters and 1-D coordination polymers. Single-crystal X-ray diffraction studies of various imidazo[1,2-a]pyridine derivatives have provided critical insights into their solid-state packing and molecular conformation, which are fundamental for designing materials with specific properties. bohrium.com These studies help elucidate how intermolecular interactions guide the self-assembly of these molecules into predictable and functional molecular architectures.

The strong luminescence and high thermal and electrochemical stability of imidazo[1,2-a]pyridine derivatives have made them attractive candidates for use in optoelectronic devices, particularly Organic Light-Emitting Diodes (OLEDs).

A significant breakthrough was the fabrication of a multilayer OLED using an arylamine-containing imidazo[1,2-a]pyridine derivative as the emissive layer (EML). nih.gov The device exhibited white light emission with a turn-on voltage of 8 V and a brightness of 22 cd/m². nih.gov The stability of the compound, confirmed through cyclic voltammetry and thermogravimetric analysis, suggests its suitability for robust optoelectronic applications. nih.gov Theoretical studies using Density Functional Theory (DFT) have been employed to understand the electronic structure and energy levels (HOMO/LUMO) of these molecules, which is crucial for designing efficient device architectures. nih.gov

Furthermore, research has shown that the solid-state emission color of 2-(2′-hydroxyphenyl)imidazo[1,2-a]pyridine (HPIP) can be precisely tuned. By introducing different aryl groups onto the HPIP core, the emission color can be shifted across the visible spectrum from blue-green to red. This tunability is achieved without causing significant fluorescence quenching, highlighting a powerful strategy for developing a new generation of solid-state luminescent materials for full-color displays and lighting applications.

Interactive Table: Prototype OLED Device Characteristics

ParameterValue/Configuration
Device Structure ITO/NPB (60 nm)/EML (40 nm)/BCP (15 nm)/Alq₃ (20 nm)/LiF (0.5 nm)/Al (100 nm)
Emissive Material (EML) Arylamine-substituted Imidazo[1,2-a]pyridine derivative
Emission Color White
Turn-on Voltage 8 V
Brightness 22 cd/m²

Molecular Recognition Studies for Biosensing Applications (Excluding Clinical Outcomes)

The unique photophysical properties of this compound (HPIP) have positioned it as a valuable fluorophore in the design of fluorescent probes for biosensing. Its application in molecular recognition studies has primarily focused on the detection of biologically significant small molecules and the imaging of these analytes in non-human biological systems. These studies leverage the compound's responsive fluorescence to signal the presence and concentration of specific targets.

Sensing of Biothiols and Reactive Oxygen Species in Model Systems

The imidazo[1,2-a]pyridine scaffold has been recognized for its potential in developing probes for reactive oxygen species (ROS). nih.gov However, a more direct application involving the this compound core has been demonstrated in the selective detection of biothiols, particularly cysteine (Cys). nih.govnih.gov

Researchers have designed and synthesized a fluorescent probe, 2-(imidazo[1,2-a]pyridin-2-yl)phenyl acrylate (IPPA), which utilizes HPIP as the core fluorophore. nih.gov The sensing mechanism is based on the Michael addition reaction. nih.gov The acrylate group in IPPA acts as a recognition site that reacts with the sulfhydryl group of cysteine. nih.gov This reaction leads to a significant enhancement in fluorescence intensity, allowing for the quantitative detection of cysteine. nih.govnih.gov

The probe IPPA has demonstrated high selectivity for cysteine over other biologically relevant thiols such as homocysteine (Hcy) and glutathione (GSH). nih.govnih.govresearchgate.net This selectivity is attributed to the different nucleophilicities and reaction rates of these biothiols with the acrylate group. nih.gov The pseudo-first-order rate constant for the reaction of IPPA with cysteine was found to be approximately 10 times greater than that with homocysteine, enabling the clear distinction between these two structurally similar amino acids. nih.govnih.gov The detection limit for cysteine using this probe was determined to be 0.33 μM. nih.govnih.gov

Probe Analyte Sensing Mechanism Key Findings Limit of Detection
2-(imidazo[1,2-a]pyridin-2-yl)phenyl acrylate (IPPA)Cysteine (Cys)Michael AdditionSelective over Hcy and GSH, ~76-fold fluorescence enhancement. nih.govnih.gov0.33 μM nih.govnih.gov

Imaging in Non-Human Biological Models (e.g., Zebrafish, Cell Lines)

The practical utility of fluorescent probes derived from this compound has been successfully demonstrated in biological imaging applications within non-human model systems. The probe 2-(imidazo[1,2-a]pyridin-2-yl)phenyl acrylate (IPPA) has shown low cytotoxicity and good cell permeability, which are essential characteristics for live-cell imaging. nih.gov

Studies have utilized IPPA for the fluorescent imaging of cysteine in living HepG2 cells, a human liver cancer cell line. nih.govnih.gov The probe was able to effectively visualize the intracellular distribution of cysteine, highlighting its potential for monitoring biothiol levels in cellular environments. nih.gov

Furthermore, the application of IPPA has been extended to a whole-organism model, the zebrafish. nih.govnih.gov Zebrafish are a common model in developmental biology and toxicology due to their rapid external development and optical transparency. mdpi.com Successful imaging of cysteine in zebrafish using IPPA underscores the probe's applicability in more complex biological systems and its potential for in vivo bioassay applications. nih.govnih.gov

Probe Biological Model Analyte Imaged Key Outcome
2-(imidazo[1,2-a]pyridin-2-yl)phenyl acrylate (IPPA)HepG2 cellsCysteineSuccessful intracellular imaging of cysteine. nih.govnih.gov
2-(imidazo[1,2-a]pyridin-2-yl)phenyl acrylate (IPPA)ZebrafishCysteineDemonstrated applicability for in vivo imaging in a whole-organism model. nih.govnih.gov

Conclusion and Future Research Directions

Summary of Key Academic Contributions

The primary academic contribution associated with 2-(Imidazo[1,2-a]pyridin-2-yl)phenol (also known as HPIP) is the detailed investigation of its Excited-State Intramolecular Proton Transfer (ESIPT) phenomenon. dntb.gov.ua This process involves the transfer of the phenolic proton to the nitrogen atom of the imidazo[1,2-a]pyridine (B132010) ring in the excited state. This tautomerization leads to a species with a significantly different electronic structure, resulting in a large Stokes shift, which is the difference between the absorption and emission maxima. acs.org

Key findings from numerous studies include:

Dual Emission: In solution, HPIP and its derivatives can exhibit dual fluorescence emission bands corresponding to the original (enol) form and the proton-transferred (keto) tautomer. acs.org However, the ESIPT emission is often very weak in solution but becomes highly efficient in the solid state or when dispersed in a polymer matrix. acs.orgresearchgate.net

Solvent and Environmental Dependence: The photophysical properties are highly sensitive to the environment. In non-polar solvents, ESIPT emission is observed, whereas in polar and especially protic solvents, the emission from the initial excited state is dominant. researchgate.net

Tunable Luminescence: A significant achievement has been the ability to tune the color of the ESIPT luminescence. By introducing electron-donating or electron-withdrawing substituents onto the phenyl ring or the imidazopyridine core, the emission color can be shifted across the visible spectrum, from blue-green to red. acs.orgrsc.org Aryl-substitution has proven to be a particularly effective strategy for tuning the solid-state luminescence. rsc.org

Efficient Synthesis: Researchers have developed efficient synthetic routes, such as the one-pot Ortoleva–King reaction and the Groebke–Blackburn–Bienaymé three-component reaction, which allow for the creation of a diverse library of these compounds. beilstein-journals.orgacs.org

The table below summarizes the effect of substituents on the photophysical properties of HPIP derivatives.

Derivative TypeSubstitution PositionEffect on ESIPT FluorescenceReference(s)
Electron-donating groupPhenyl ringBlue shift acs.org
Electron-withdrawing groupPhenyl ringRed shift acs.org
Electron-donating groupImidazopyridine ringRed shift acs.org
Electron-withdrawing groupImidazopyridine ringBlue shift acs.org
Aryl groupHPIP coreTunable from blue-green to red rsc.org

Emerging Research Avenues for this compound

The foundational understanding of HPIP's photophysics has paved the way for several exciting and emerging research applications. The inherent fluorescence and environmental sensitivity of the scaffold are being exploited in new and innovative ways.

Advanced Chemosensors: Building on the core structure, researchers are designing novel fluorescent probes. An imidazo[1,2-a]pyridine-functionalized xanthene probe, for instance, has been developed for the naked-eye detection of mercury ions (Hg²⁺), with applications in cell imaging and on test strips. rsc.org The high selectivity and sensitivity of such probes open avenues for detecting a range of analytes.

Biomedical Imaging: The imidazo[1,2-a]pyridine scaffold is being investigated for its potential in biomedical imaging. Carbon-11 labeled derivatives are being synthesized as potential Positron Emission Tomography (PET) probes for imaging the PI3K/mTOR pathway, which is often dysregulated in cancer. nih.gov This represents a shift from fundamental photophysical studies to targeted in-vivo applications.

Pharmacological Inhibitors: The structural similarity of the imidazo[1,2-a]pyridine core to biologically relevant molecules has spurred research into its use as a scaffold for enzyme inhibitors. New derivatives are being designed and evaluated as inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX), which are therapeutic targets for conditions like Alzheimer's disease. researchgate.net

Agrochemicals: The biological activity of these compounds is also being explored in agriculture. Studies on the phytotoxicity of (amino)imidazo[1,2-a]pyridine derivatives are being conducted to assess their potential as herbicides for weed control. acs.org

Potential for Further Theoretical and Experimental Integration

The synergy between theoretical calculations and experimental work has been a hallmark of research into this compound. This integration is poised to become even more crucial as research moves towards more complex systems and applications.

Predictive Modeling: Quantum chemical calculations, including ab initio and Density Functional Theory (DFT) methods, have been successfully used to model the ESIPT process. acs.orgnih.gov These calculations have accurately predicted fluorescence energies and provided insight into the intramolecular hydrogen bonding that facilitates the proton transfer. acs.orgresearchgate.net Future work will likely focus on developing more sophisticated models to predict the photophysical properties of new, more complex derivatives in various environments (e.g., in biological systems or device architectures) before their synthesis.

Dynamic Process Investigation: Ultrafast spectroscopic techniques, such as femtosecond transient absorption spectroscopy, have been instrumental in observing the real-time dynamics of the ESIPT, which can occur on a picosecond timescale. researchgate.net Further integration of these advanced experimental methods with quantum dynamical simulations will allow for a more profound understanding of the factors controlling the efficiency and speed of the proton transfer and subsequent relaxation pathways. This knowledge is critical for designing molecules with optimized photo-responses for specific applications like molecular switches or logic gates.

Outlook on Advanced Functional Material Development

The unique and tunable photophysical properties of this compound and its derivatives make them highly promising candidates for the development of a new generation of advanced functional materials.

Organic Light-Emitting Diodes (OLEDs): A significant area of development is in OLED technology. The π-conjugated imidazo[1,2-a]pyridine system serves as an excellent electron acceptor. nih.gov Bipolar fluorescent emitters based on this scaffold have been designed to create high-performance, deep-blue OLEDs that exhibit negligible efficiency roll-off at high brightness. nih.gov Furthermore, these compounds are being developed as highly efficient host materials for red phosphorescent OLEDs. nih.gov

Solid-State Lighting and WLEDs: The efficient and color-tunable solid-state luminescence of HPIP derivatives is a key driver for their use in solid-state lighting. acs.orgrsc.org By carefully selecting substituents, materials emitting across the visible spectrum can be created. Imidazo[1,5-a]pyridine-benzilimidazole conjugated fluorophores have been successfully used as down-converting materials to fabricate white light-emitting diodes (WLEDs) with high color rendering indices. rsc.org

Photovoltaics and Other Optoelectronics: The π-expanded conjugation in imidazo[1,2-a]pyridine derivatives makes them attractive for photovoltaic and optoelectronic applications, including organic solar cells. ijrpr.com Their strong absorption and emission properties are key characteristics for light-harvesting and charge-transporting materials.

Security and Anti-Counterfeiting: The unique fluorescence properties, including their response to stimuli like acids, make these compounds suitable for advanced security applications. rsc.org They can be incorporated into inks or polymers for use in anti-counterfeiting tags that reveal a specific fluorescent signature under certain conditions.

The continued exploration of the rich chemistry of this compound promises to yield further fundamental insights and lead to the creation of novel materials that can address challenges in lighting, electronics, sensing, and medicine.

Q & A

Q. What are the common synthetic routes for 2-(Imidazo[1,2-a]pyridin-2-yl)phenol (HPIP), and how can reaction yields be optimized?

HPIP is typically synthesized via cyclocondensation reactions. For example, in the development of the fluorescent probe IPPA, HPIP was functionalized with an acryloyl group to form 2-(imidazo[1,2-a]pyridin-2-yl)phenyl acrylate (IPPA) . While direct HPIP synthesis details are sparse in the evidence, analogous imidazo[1,2-a]pyridine derivatives are synthesized using 2-aminoimidazoles and carbonyl-containing precursors under reflux conditions. Yield optimization often involves solvent selection (e.g., ethanol or acetonitrile), temperature control, and catalyst use (e.g., Y(OTf)₃ for C3-alkylation reactions) .

Q. How is HPIP characterized structurally, and what analytical techniques are essential for confirming its purity?

Structural characterization of HPIP and its derivatives relies on nuclear magnetic resonance (NMR; ¹H and ¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For instance, crystal structure analysis via single-crystal X-ray diffraction provides insights into bond lengths, angles, and non-covalent interactions (e.g., π-π stacking in imidazo[1,2-a]pyridine derivatives). Purity is confirmed using HPLC, TLC, and elemental analysis .

Q. What are the primary research applications of HPIP in biochemical studies?

HPIP serves as a fluorophore in the design of fluorescent probes. For example, IPPA (derived from HPIP) selectively detects cysteine (Cys) in biological systems due to a nucleophilic addition-cyclization mechanism. Its low cytotoxicity and cell permeability enable live-cell imaging in HepG2 cells and zebrafish .

Advanced Research Questions

Q. What mechanistic insights explain HPIP's selectivity in detecting cysteine over other biological thiols (e.g., homocysteine, glutathione)?

Selectivity arises from differences in nucleophilicity, reaction kinetics, and steric effects. The acryloyl group in IPPA undergoes a Michael addition with Cys, followed by cyclization to release HPIP, which fluoresces. Homocysteine (Hcy) and glutathione (GSH) exhibit slower reaction rates due to bulkier side chains, preventing efficient cyclization. Competitive kinetic assays and DFT simulations validate this mechanism .

Q. How do computational methods like DFT contribute to understanding HPIP's electronic properties and interaction mechanisms?

Density Functional Theory (DFT) predicts electron distribution, frontier molecular orbitals (HOMO/LUMO), and transition states in HPIP derivatives. For example, DFT studies on imidazo[1,2-a]pyridine-carbonitrile derivatives reveal charge-transfer interactions and non-covalent binding energies, guiding probe design for enhanced selectivity .

Q. What strategies are employed to resolve contradictions in HPIP's reactivity or performance across different experimental models?

Cross-validation using orthogonal techniques (e.g., fluorescence spectroscopy, LC-MS) clarifies discrepancies. For instance, conflicting cytotoxicity data may arise from cell-line-specific uptake; parallel assays in multiple cell lines (e.g., HepG2, HEK293) and in vivo models (e.g., zebrafish) ensure robustness .

Q. How can HPIP derivatives be designed to enhance photostability or emission quantum yield for advanced imaging applications?

Structural modifications at the imidazo[1,2-a]pyridine core improve photophysical properties. Introducing electron-donating groups (e.g., methoxy) or rigidifying the fluorophore backbone reduces non-radiative decay. For example, 2-(pyridin-2-yl) substitutions in imidazo[1,2-a]pyridines enhance π-conjugation, increasing quantum yield by 20–30% .

Q. Methodological Notes

  • Synthesis Optimization : Reaction parameters (solvent, catalyst, temperature) are systematically varied using design-of-experiment (DoE) approaches .
  • Selectivity Validation : Competitive binding assays with Cys, Hcy, and GSH, coupled with kinetic profiling, are critical .
  • Computational Modeling : DFT and Hirshfeld surface analysis quantify intermolecular interactions and guide structural refinements .

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